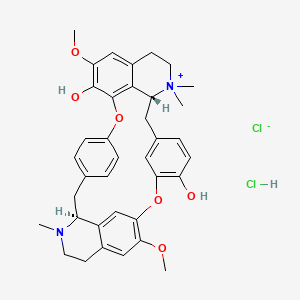

Tubocurarine chloride

Description

A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.

See also: Tubocurarine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers". ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine. The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel. |

|---|---|

CAS No. |

57-94-3 |

Molecular Formula |

C37H42Cl2N2O6 |

Molecular Weight |

681.6 g/mol |

IUPAC Name |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

InChI Key |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Appearance |

Solid powder |

melting_point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

Other CAS No. |

57-94-3 6989-98-6 |

physical_description |

Solid |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Tubocurarine Chloride: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of tubocurarine (B1210278) chloride marks a pivotal moment in the history of pharmacology and medicine, transforming the landscape of anesthesia and surgery. This potent neuromuscular blocking agent, derived from the South American arrow poison known as curare, paved the way for modern surgical procedures by enabling controlled muscle relaxation. This in-depth guide provides a technical and historical account of the journey of tubocurarine chloride from a mysterious jungle toxin to a purified, life-saving pharmaceutical. It details the key experiments, the brilliant minds behind them, and the scientific rigor that unraveled its mechanism of action.

Historical Timeline: From Poisoned Darts to a Purified Drug

The story of tubocurarine is one of incremental discovery, spanning centuries of exploration, observation, and meticulous scientific investigation.

| Year(s) | Key Individual(s) | Contribution |

| 16th Century | European Explorers | First documented encounters with "curare," the arrow poison used by indigenous South American tribes.[1] |

| 1811-1814 | Sir Benjamin Brodie | Conducted early experiments demonstrating that curare-poisoned animals could be kept alive with artificial respiration, suggesting the poison did not directly stop the heart.[2] |

| 1844-1857 | Claude Bernard | Through a series of elegant experiments on frogs, Bernard pinpointed the site of curare's action to the neuromuscular junction, demonstrating that it blocked nerve impulses to the muscles without affecting the nerve's ability to conduct or the muscle's ability to contract.[3][4] |

| 1935 | Harold King | A chemist at the National Institute for Medical Research in London, King was the first to isolate a pure, crystalline form of the active alkaloid from a museum sample of curare, which he named d-tubocurarine.[5][6][7] |

| 1938 | Richard Gill | Led an expedition to the Amazon rainforest to collect a large quantity of authentic curare and document its preparation by indigenous people. This provided the raw material for further research and commercial production. |

| 1942 | Harold R. Griffith & G. Enid Johnson | Anesthesiologists in Montreal, Canada, who were the first to successfully use a standardized preparation of curare (Intocostrin) to produce muscle relaxation during surgery, revolutionizing the practice of anesthesia.[1] |

| 1943 | O. Wintersteiner & J.D. Dutcher | At the Squibb Institute for Medical Research, they isolated crystalline d-tubocurarine from Chondrodendron tomentosum, the plant species identified as a primary source of curare, confirming its botanical origin.[8] |

Key Experiments in the Discovery of Tubocurarine

The journey to understanding and purifying tubocurarine was marked by several groundbreaking experiments that laid the foundation for its clinical use.

Claude Bernard's Frog Experiments (c. 1844-1857)

Claude Bernard's meticulous experiments on frogs were instrumental in elucidating the physiological action of curare. His work is a classic example of early experimental pharmacology.

Experimental Protocol:

-

Animal Model: Frogs were used due to their resilience and the accessibility of their neuromuscular preparations.

-

Procedure:

-

A ligature was tied around the abdomen of a frog, excluding the sciatic nerve on one side. This procedure isolated the corresponding hindlimb from the systemic circulation while maintaining its nerve supply.

-

Curare was then injected into the frog's dorsal lymph sac.

-

The frog's voluntary movements were observed.

-

The sciatic nerves on both the ligated (unexposed to curare) and unligated (exposed to curare) sides were stimulated with an electrical current.

-

The muscles on both sides were also directly stimulated with an electrical current.

-

-

Observations:

-

Voluntary movement ceased in the parts of the body exposed to curare.

-

Stimulation of the sciatic nerve on the unligated side produced no muscle contraction.

-

Stimulation of the sciatic nerve on the ligated side resulted in a normal muscle contraction in the protected limb.

-

Direct electrical stimulation of the muscles on both sides caused them to contract.

-

Harold King's Isolation of d-Tubocurarine (1935)

Harold King's work represents a landmark in alkaloid chemistry, as he was the first to isolate the pure, crystalline active principle of curare.

Experimental Protocol:

-

Starting Material: A museum specimen of "tube curare" (curare stored in bamboo tubes).

-

Extraction: The crude curare was subjected to a series of extractions with different solvents to separate the various components.

-

Purification: The extracts were further purified using techniques such as precipitation and recrystallization. King's meticulous work involved the separation of the quaternary ammonium (B1175870) salts, which he suspected were the active components.

-

Crystallization: Through careful manipulation of solvent conditions and pH, King was able to induce the formation of crystals of the pure alkaloid.

-

Characterization: The crystalline compound was then subjected to chemical analysis to determine its elemental composition and molecular properties. He named the isolated compound d-tubocurarine.[6]

Wintersteiner and Dutcher's Isolation from Chondrodendron tomentosum (1943)

This work confirmed the botanical source of d-tubocurarine and provided a more reliable source for its production.

Experimental Protocol:

-

Starting Material: Bark of the vine Chondrodendron tomentosum, obtained from Richard Gill's expedition.

-

Extraction: The dried and ground bark was extracted with acidified water to solubilize the alkaloids.

-

Purification:

-

The aqueous extract was made alkaline to precipitate the tertiary alkaloids, which were then removed by filtration.

-

The remaining aqueous solution, containing the quaternary alkaloids (including d-tubocurarine), was then treated with Reinecke salt to precipitate the alkaloids as reineckates.

-

The reineckate (B100417) salts were decomposed, and the liberated alkaloids were further purified.

-

-

Crystallization: Crystalline d-tubocurarine was obtained through a series of recrystallizations from different solvent systems. The identity of the isolated compound was confirmed by comparison with the d-tubocurarine isolated by Harold King.[8]

Quantitative Data from Early Studies

Quantitative data from the very earliest discovery experiments are scarce in the modern sense. However, early bioassays were crucial for standardizing the potency of curare preparations.

The Rabbit "Head-Drop" Assay

This was a common in vivo bioassay used to determine the potency of curare preparations before the availability of more sophisticated analytical techniques.

Methodology:

-

A solution of the curare preparation was infused intravenously into a rabbit at a constant rate.

-

The endpoint was the point at which the rabbit's neck muscles relaxed to the extent that it could no longer hold its head up.

-

The amount of the preparation required to produce this "head-drop" was used as a measure of its potency.

| Parameter | Description |

| Animal Model | Rabbit |

| Route of Administration | Intravenous infusion |

| Endpoint | Inability to hold head erect |

| Measurement | Dose required to produce the endpoint |

This bioassay, while crude by modern standards, was essential for the development of standardized preparations of curare, such as Intocostrin, which could be used with a predictable clinical effect.

Mechanism of Action: Neuromuscular Blockade

Tubocurarine exerts its effects at the neuromuscular junction, the specialized synapse where a motor neuron communicates with a muscle fiber.

Signaling Pathway:

-

Normal Transmission: Under normal conditions, an action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (B1216132) (ACh). ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane. This binding opens ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction.

-

Tubocurarine Action: Tubocurarine is a competitive antagonist of nAChRs. It binds to the same receptors as ACh but does not activate them. By occupying the receptors, tubocurarine prevents ACh from binding, thereby blocking the transmission of the nerve impulse to the muscle. This results in muscle relaxation and, at higher doses, paralysis.

Conclusion

The discovery of this compound is a compelling example of how a substance once feared as a poison was transformed into a valuable therapeutic agent through scientific inquiry. From the early physiological experiments of Claude Bernard to the chemical isolations by Harold King and others, the story of tubocurarine highlights the importance of interdisciplinary research. The development of this first neuromuscular blocking agent not only revolutionized surgery but also provided a powerful tool for studying the fundamental mechanisms of synaptic transmission, a legacy that continues to influence drug discovery and neuroscience today. While largely replaced by synthetic agents with more favorable side-effect profiles, the foundational role of this compound in pharmacology and medicine is undeniable.

References

- 1. Curare - A Curative Poison: A Scientometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccjm.org [ccjm.org]

- 3. Leçons sur les effets des substances toxiques et médicamenteuses | Claude BERNARD | FIRST EDITION [rootenbergbooks.com]

- 4. academie-sciences.fr [academie-sciences.fr]

- 5. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 330. Curare alkaloids. Part I. Tubocurarine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Curare | Research Starters | EBSCO Research [ebsco.com]

- 8. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubocurarine chloride as a prototypical neuromuscular blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tubocurarine (B1210278) chloride, a naturally occurring benzylisoquinoline alkaloid, holds a significant place in pharmacology as the prototypical non-depolarizing neuromuscular blocking agent. Its introduction into clinical practice revolutionized anesthesiology by enabling controlled muscle relaxation during surgical procedures. This technical guide provides a comprehensive overview of tubocurarine chloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this foundational neuromuscular blocker and the principles of neuromuscular transmission.

Introduction

Historically derived from curare, a potent arrow poison used by indigenous South American tribes, this compound was the first neuromuscular blocker to be used clinically.[1] Its ability to induce muscle relaxation by acting at the neuromuscular junction (NMJ) paved the way for the development of a wide range of synthetic neuromuscular blocking agents with improved safety and pharmacokinetic profiles.[2][3] Despite its now limited clinical use due to the availability of agents with fewer side effects, tubocurarine remains an invaluable tool in research for studying the physiology of neuromuscular transmission and as a reference compound in the development of new neuromuscular blockers.[1]

This guide will delve into the core scientific principles underlying the action of this compound, providing a detailed examination of its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) and the resulting physiological effects.

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors located on the motor endplate of the neuromuscular junction.[4] In the normal process of neuromuscular transmission, the arrival of an action potential at the motor nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to the opening of these ligand-gated ion channels.[5][6] The influx of sodium ions through the open channels causes a depolarization of the muscle membrane, known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates contraction.[6]

Tubocurarine, by binding to the same receptors as ACh, prevents the neurotransmitter from exerting its effect. This competitive inhibition reduces the number of available nAChRs for ACh binding, thereby decreasing the amplitude of the EPP. When a sufficient number of receptors are blocked by tubocurarine, the EPP fails to reach the threshold required to generate a muscle action potential, resulting in muscle paralysis.[7]

Signaling Pathway

The signaling cascade at the neuromuscular junction and the inhibitory action of this compound are depicted in the following diagram.

Quantitative Data

The following tables summarize key quantitative parameters for this compound, providing a basis for comparison and experimental design.

Table 1: Receptor Binding Affinity

| Parameter | Receptor/Tissue | Species | Value | Reference(s) |

| Ki | Nicotinic Acetylcholine Receptor | Torpedo electric organ | 10 µM (at 37°C) | [8][9] |

| 100 µM (at 22°C) | [8][9] | |||

| Kd1 | Nicotinic Acetylcholine Receptor | Torpedo postsynaptic membranes | 33 ± 6 nM | [7] |

| Kd2 | Nicotinic Acetylcholine Receptor | Torpedo postsynaptic membranes | 7.7 ± 4.6 µM | [7] |

| Kd (high affinity) | Nicotinic Acetylcholine Receptor | Torpedo | 35 nM | [10] |

| Kd (low affinity) | Nicotinic Acetylcholine Receptor | Torpedo | 1.2 µM | [10] |

| Dissociation Constant | Nicotinic Acetylcholine Receptor | Frog neuromuscular junction | 0.34 µM | [9][11] |

Table 2: Pharmacodynamic Properties

| Parameter | Effect | Species | Value | Reference(s) |

| ED95 | 95% depression of twitch height | Human | 0.51 mg/kg | [5] |

| Onset of Action | Human | ~5 minutes | [4] | |

| Duration of Action | Human | 60 - 120 minutes | [4] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Bioavailability (IV) | 100% | [4] |

| Protein Binding | 50% | [4] |

| Elimination Half-life | 1 - 2 hours | [4] |

Table 4: Toxicological Data

| Parameter | Species | Value | Reference(s) |

| LD50 (IV) | Mouse | 0.13 mg/kg | [4] |

| Rabbit | 0.146 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of tubocurarine for the nicotinic acetylcholine receptor using [³H]d-tubocurarine.

Materials:

-

Torpedo electric organ membranes (or other nAChR-rich preparation)

-

[³H]d-tubocurarine (radioligand)

-

Unlabeled d-tubocurarine chloride (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 50 mM NaCl, 1 mM MgCl₂, and 1 mM CaCl₂)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize Torpedo electric organ tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]d-tubocurarine (e.g., 1-5 nM).

-

Competition Curve: To separate sets of tubes, add increasing concentrations of unlabeled d-tubocurarine chloride (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Total and Non-specific Binding: For total binding, add only the radioligand and membrane preparation. For non-specific binding, add a high concentration of unlabeled d-tubocurarine (e.g., 100 µM) in addition to the radioligand and membranes.

-

Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol outlines the procedure for recording end-plate potentials (EPPs) from an isolated nerve-muscle preparation to assess the effect of tubocurarine on neuromuscular transmission.

Materials:

-

Frog sciatic nerve-gastrocnemius muscle preparation (or similar)

-

Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄, pH 7.2)

-

This compound stock solution

-

Dissection tools

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Micromanipulators

-

Amplifier

-

Oscilloscope and data acquisition system

Procedure:

-

Preparation Dissection: Dissect the sciatic nerve and gastrocnemius muscle from a frog and mount it in a recording chamber.

-

Perfusion: Continuously perfuse the preparation with oxygenated Ringer's solution at a constant flow rate.

-

Electrode Placement: Place a stimulating electrode on the sciatic nerve and a recording microelectrode into a muscle fiber near the end-plate region.

-

Baseline Recording: Stimulate the nerve with single supramaximal pulses and record the resulting EPPs.

-

Drug Application: Introduce this compound into the perfusion solution at the desired concentration.

-

Data Acquisition: Continue to stimulate the nerve and record the EPPs in the presence of tubocurarine. Observe the decrease in EPP amplitude.

-

Washout: Perfuse the preparation with drug-free Ringer's solution to observe the reversal of the neuromuscular block.

-

Data Analysis: Measure the amplitude of the EPPs before, during, and after the application of tubocurarine. Plot the percentage of EPP inhibition against the drug concentration to determine the IC₅₀.

In Vivo Measurement of Neuromuscular Blockade (Train-of-Four Stimulation)

This protocol describes the use of Train-of-Four (TOF) stimulation to monitor the degree of neuromuscular blockade in an anesthetized animal model.

Materials:

-

Anesthetized animal (e.g., rabbit, rat)

-

Peripheral nerve stimulator

-

Needle or surface electrodes

-

Force transducer or accelerometer to measure muscle twitch response

-

Data acquisition system

-

This compound solution for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the animal and ensure adequate ventilation.

-

Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve). Place a force transducer or accelerometer on the corresponding muscle (e.g., the adductor pollicis).

-

Baseline Measurement: Deliver a supramaximal TOF stimulus (four electrical pulses at 2 Hz) and record the four corresponding twitch responses (T1, T2, T3, T4). The TOF ratio is calculated as T4/T1. In the absence of a neuromuscular blocker, this ratio should be close to 1.0.[12][13][14]

-

Drug Administration: Administer this compound intravenously.

-

Monitoring: At regular intervals, apply the TOF stimulus and record the twitch responses. The number of observable twitches will decrease as the neuromuscular block deepens.[12][13][14]

-

Data Analysis: Quantify the degree of neuromuscular blockade by counting the number of twitches in the TOF response and calculating the TOF ratio during onset and recovery. A reduction in the number of twitches and a decrease in the TOF ratio indicate the presence of a non-depolarizing block.[12][13][14]

Experimental and Drug Development Workflow

The evaluation of a prototypical neuromuscular blocker like this compound, and the discovery of new agents, follows a structured workflow. This process begins with in vitro characterization and progresses to in vivo efficacy and safety studies.

Conclusion

This compound, as the first clinically used neuromuscular blocker, has played a pivotal role in both medicine and pharmacology. While its clinical application has been largely superseded by newer agents with more favorable safety profiles, it remains an indispensable research tool. The detailed understanding of its mechanism of action, quantified through the experimental protocols outlined in this guide, continues to inform the development of novel neuromuscular blocking drugs and our fundamental knowledge of synaptic transmission. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary information to effectively utilize this compound in their studies and to advance the field of neuromuscular pharmacology.

References

- 1. jocpr.com [jocpr.com]

- 2. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onemol.org.uk [onemol.org.uk]

- 10. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ppno.ca [ppno.ca]

- 13. aacn.org [aacn.org]

- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tubocurarine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine (B1210278) chloride, a non-depolarizing neuromuscular blocking agent, has historically been a cornerstone in clinical anesthesia for inducing skeletal muscle relaxation.[1][2] Derived from the curare plant Chondrodendron tomentosum, it acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[3][4][5] This comprehensive guide delves into the intricate pharmacokinetic and pharmacodynamic properties of tubocurarine chloride, providing detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Although its clinical use has largely been superseded by agents with more favorable safety profiles, the study of tubocurarine remains fundamental to the understanding of neuromuscular pharmacology.[1][6]

Pharmacodynamics

The primary pharmacodynamic effect of tubocurarine is the blockade of neuromuscular transmission.[3] By competitively binding to nAChRs, it prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[2][4] This action results in flaccid paralysis of skeletal muscles, a therapeutic effect utilized during surgical procedures to facilitate endotracheal intubation and optimize operating conditions.[2][4]

Dose-Response Relationship

The dose-response relationship of tubocurarine has been extensively studied to determine the effective doses for achieving desired levels of neuromuscular blockade. The ED50 (the dose required to produce 50% suppression of the twitch response) and ED95 (the dose for 95% suppression) are key parameters. These values can be influenced by several factors, including the frequency of nerve stimulation and the patient's age.[7][8]

Table 1: Dose-Response Data for this compound

| Patient Population | Anesthesia | Stimulus Frequency (Hz) | ED50 (mg/kg) | ED95 (µg/kg) | Reference(s) |

| Adults | Nitrous oxide-oxygen-morphine-thiopental | 0.1 | 0.25 | 520 | [7] |

| Adults | Nitrous oxide-oxygen-morphine-thiopental | 1.0 | 0.07 | 150 | [7] |

| Adults | Not specified | Not specified | - | 449 (single dose) | [9] |

| Adults | Not specified | Not specified | - | 529 (cumulative dose) | [9] |

| Infants (1-6 months) | Not specified | Not specified | - | 414 | [8] |

| Children (1-10 years) | Not specified | Not specified | - | 499 | [8] |

| Adolescents | Not specified | Not specified | - | 445 | [8] |

Onset and Duration of Action

The onset of action for tubocurarine is relatively slow, typically occurring within 3 to 5 minutes after intravenous administration.[1][2] Its duration of action is long, lasting from 60 to 120 minutes.[1]

Factors Influencing Pharmacodynamic Response

Several physiological and pathological states can alter the pharmacodynamic response to tubocurarine:

-

Age: Neonates and infants exhibit increased sensitivity to tubocurarine, as indicated by a lower plasma concentration required for 50% twitch depression (Cpss50).[10] However, due to a larger volume of distribution, the required dose may not differ significantly from adults.[10] Elderly patients, on the other hand, show a prolonged duration of action, primarily due to altered pharmacokinetics rather than a change in sensitivity.[11]

-

Renal Failure: Patients with renal failure exhibit a prolonged neuromuscular blockade due to decreased elimination of the drug.[12] The dose-response curve is slightly steeper in these patients.[13]

-

Acid-Base and Electrolyte Imbalance: Respiratory acidosis and hypokalemia can enhance the blocking effect of tubocurarine, while respiratory alkalosis can diminish it.[6][14]

-

Myasthenia Gravis: Patients with myasthenia gravis are highly sensitive to non-depolarizing neuromuscular blocking agents, and the dose of tubocurarine should be significantly reduced.[6][14]

Pharmacokinetics

The disposition of tubocurarine in the body is described by a multi-compartment model, typically a two or three-compartment model.[15][16]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Due to its quaternary ammonium (B1175870) structure and poor lipid solubility, tubocurarine is not absorbed orally and must be administered intravenously.[6]

-

Distribution: After intravenous administration, tubocurarine is distributed into the vascular and extravascular compartments.[6] Its volume of distribution is influenced by age, with neonates having a significantly larger steady-state volume of distribution (Vdss) compared to children and adults.[10] Protein binding is approximately 40-50%.[17]

-

Metabolism: Tubocurarine is not significantly metabolized in the body.[18]

-

Excretion: The primary route of elimination is renal excretion via glomerular filtration.[6][18] A smaller portion is eliminated through biliary excretion.[18] In patients with normal renal function, about 38-45% of the administered dose is excreted unchanged in the urine within 24-25 hours.[12][19]

Table 2: Pharmacokinetic Parameters of this compound in Different Human Populations

| Parameter | Adults | Neonates (0-2 months) | Infants (2-12 months) | Children (1-12 years) | Elderly (>70 years) | Patients with Renal Failure | Reference(s) | | --- | --- | --- | --- | --- | --- | --- | | Half-life (t½β) | 89 ± 18 min | 174 ± 60 min | 100 ± 32 min | 90 ± 23 min | Prolonged | Prolonged (231 min) |[10][11][12][15] | | Volume of Distribution (Vdss) | 0.30 ± 0.10 L/kg | 0.74 ± 0.33 L/kg | 0.52 ± 0.22 L/kg | 0.41 ± 0.12 L/kg | Decreased | No significant change |[10][11] | | Plasma Clearance | Did not differ with age | Decreased | Decreased | Did not differ with age | Decreased | Decreased |[10][11][16] | | Cpss50 (µg/mL) | 0.53 ± 0.14 | 0.18 ± 0.09 | 0.27 ± 0.06 | 0.42 ± 0.14 | No significant change | No significant change |[10][11][12] |

Signaling Pathway and Experimental Workflow

Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of tubocurarine at the nicotinic acetylcholine receptor.

Caption: Competitive antagonism of tubocurarine at the neuromuscular junction.

Experimental Workflow for Assessing Neuromuscular Blockade

The following diagram outlines a typical experimental workflow for studying the pharmacodynamics of tubocurarine in a clinical research setting.

Caption: Experimental workflow for assessing tubocurarine-induced neuromuscular blockade.

Detailed Experimental Protocols

Determination of Dose-Response Curve

Objective: To determine the potency of tubocurarine by establishing its dose-response relationship.

Methodology (based on studies by Ali et al. and Gibson et al.): [7][9]

-

Patient Selection: Adult patients classified as ASA physical status I or II, scheduled for elective surgery, are recruited after obtaining informed consent.

-

Anesthesia: Anesthesia is induced with a standardized regimen, for example, thiopental, and maintained with nitrous oxide in oxygen and supplemented with an opioid like morphine.[7]

-

Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 msec duration. The evoked adduction of the thumb is measured and recorded using a force-displacement transducer. A stable baseline twitch response is established before drug administration.

-

Drug Administration:

-

Cumulative Dose Method: Incremental doses of tubocurarine (e.g., 0.05 mg/kg) are administered intravenously at intervals that allow for the peak effect of the previous dose to be observed. This is continued until a 95-100% depression of the twitch height is achieved.

-

Single Dose Method: Different groups of patients receive a single bolus dose of tubocurarine at varying concentrations. The maximum depression of the twitch height is recorded for each dose.

-

-

Data Analysis: The percentage of twitch depression is plotted against the logarithm of the cumulative or single dose of tubocurarine. A log-probit transformation is often used to linearize the dose-response curve, from which the ED50 and ED95 values are calculated.

Pharmacokinetic Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion of tubocurarine.

Methodology (based on studies by Meijer et al. and Fisher et al.): [10][18]

-

Patient Selection: Patients from different age groups (neonates, infants, children, adults) or with specific conditions (e.g., renal failure) are studied.

-

Drug Administration: A single intravenous bolus dose of radiolabeled (e.g., ³H-d-tubocurarine) or unlabeled tubocurarine is administered.

-

Sample Collection:

-

Blood Samples: Venous blood samples are collected at frequent, predetermined intervals for up to 48 hours post-injection.

-

Urine and Bile Samples: Urine and bile (if applicable, e.g., in cholecystectomy patients) are collected over specified time periods.

-

-

Sample Analysis: Plasma, urine, and bile concentrations of tubocurarine and any potential metabolites are determined using a specific and sensitive assay, such as radioimmunoassay, high-performance liquid chromatography (HPLC), or a fluorescent technique.[13][18]

-

Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (e.g., two- or three-compartment) using non-linear regression analysis. This allows for the calculation of key pharmacokinetic parameters, including elimination half-life, volume of distribution, and clearance.

Adverse Effects

The primary adverse effects of tubocurarine are related to histamine (B1213489) release and ganglionic blockade.[1][6]

-

Histamine Release: Rapid intravenous injection can cause a significant release of histamine, leading to hypotension, bronchospasm, flushing, and increased salivary and bronchial secretions.[2][4][6] This makes its use in asthmatic patients particularly risky.[6]

-

Ganglionic Blockade: At higher doses, tubocurarine can block autonomic ganglia, which can contribute to hypotension and tachycardia.[6]

-

Prolonged Paralysis: In patients with renal impairment or certain electrolyte disturbances, the neuromuscular blocking effects can be prolonged, leading to respiratory depression.[2][12]

Conclusion

This compound, while largely of historical significance in modern clinical practice, remains a crucial reference compound for the study of neuromuscular pharmacology. Its well-characterized pharmacokinetics and pharmacodynamics provide a valuable framework for understanding the principles of neuromuscular blockade. The data and methodologies presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, underscoring the importance of factors such as age and renal function in determining the response to neuromuscular blocking agents. The continued study of tubocurarine and its interactions provides fundamental insights that can be applied to the development of newer, safer muscle relaxants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. This compound Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 5. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]

- 6. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose response of alcuronium and d-tubocurarine in infants, children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-response curves for pancuronium and tubocurarine: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of d-tubocurarine and metocurine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-response of tubocurarine in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tubocurarine Disease Interactions - Drugs.com [drugs.com]

- 15. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distribution, elimination, and action of d-tubocurarine in neonates, infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tubocurarine (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 18. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of d-tubocurarine in man: effect of an osmotic diuretic on urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elucidation of d-Tubocurarine's Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid extracted from the South American vine Chondrodendron tomentosum, has played a pivotal role in the history of pharmacology and medicine.[1] Originally a component of arrow poisons, its potent muscle-relaxant properties revolutionized surgical anesthesia in the mid-20th century. The journey to fully elucidate its complex molecular structure was a multi-decade endeavor, marked by an initial misidentification and a subsequent correction that hinged on advancements in analytical chemistry. This technical guide provides an in-depth exploration of the key experiments and logical steps that led to the definitive structural determination of d-tubocurarine, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Early Investigations and the Proposal of an Incorrect Structure

The initial groundbreaking work on the structure of d-tubocurarine was conducted by Harold King in 1935. Through meticulous chemical degradation and analysis, King proposed a bis-quaternary ammonium (B1175870) structure. This hypothesis, while later proven incorrect, laid the essential groundwork for future investigations.

Elemental Analysis and Molecular Formula

Early elemental analysis of d-tubocurarine chloride established its empirical formula. This data was crucial in determining the relative proportions of carbon, hydrogen, nitrogen, oxygen, and chlorine in the molecule, providing the foundational information for proposing a molecular structure.

| Parameter | Reported Value |

| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆ |

| Molar Mass | 681.65 g/mol |

Table 1: Physicochemical Properties of d-Tubocurarine Chloride.

Degradation Studies: Hofmann Exhaustive Methylation and Degradation

A key set of experiments in the initial structural elucidation involved Hofmann exhaustive methylation followed by degradation. This classical method for determining the structure of amines involves reacting the amine with excess methyl iodide to form a quaternary ammonium iodide, which is then treated with a strong base (like silver oxide) to induce elimination, typically yielding an alkene and a tertiary amine.

Experimental Protocol: Hofmann Exhaustive Methylation of O,O'-Dimethyl-d-tubocurarine

-

O-Methylation: d-Tubocurarine was first treated with a methylating agent, such as diazomethane, to convert the free phenolic hydroxyl groups to methyl ethers. This step was necessary to prevent side reactions during the subsequent Hofmann degradation.

-

Exhaustive Methylation: The resulting O,O'-dimethyl-d-tubocurarine was then subjected to exhaustive methylation using excess methyl iodide. This converted the tertiary amine functionality into a quaternary ammonium iodide.

-

Hofmann Degradation: The quaternary ammonium salt was treated with a base, such as silver oxide, and heated. This induced an elimination reaction, breaking one of the carbon-nitrogen bonds of the heterocyclic ring system.

-

Analysis of Degradation Products: The resulting degradation products were isolated and their structures were determined. This provided critical clues about the carbon skeleton and the position of the nitrogen atoms within the molecule.

The interpretation of the degradation products from these early experiments led King to propose a symmetrical, bis-quaternary ammonium structure for d-tubocurarine.

The Structural Revision: Advent of Spectroscopic Techniques

For over three decades, the bis-quaternary structure of d-tubocurarine was the accepted model. However, inconsistencies in its chemical behavior and the advent of more powerful analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, led to a re-evaluation of its structure. In 1970, Everett, Lowe, and Wilkinson published a seminal paper that revised the structure of d-tubocurarine to that of a mono-quaternary, mono-tertiary amine.[2]

The Role of NMR Spectroscopy

NMR spectroscopy provided a non-destructive method to probe the molecular structure of d-tubocurarine in unprecedented detail. Proton (¹H) and Carbon-13 (¹³C) NMR spectra offered a wealth of information about the chemical environment of each atom in the molecule.

Key NMR Observations Leading to Structural Revision:

-

Number of N-Methyl Groups: Careful integration of the ¹H NMR signals in the N-methyl region revealed the presence of signals corresponding to both a quaternary N,N-dimethyl group and a tertiary N-methyl group, rather than two equivalent quaternary N-methyl groups as the previous structure suggested.

-

Chemical Shifts: The chemical shifts of the protons and carbons adjacent to the nitrogen atoms were inconsistent with a bis-quaternary structure. The signals associated with one of the nitrogen-containing rings were more characteristic of a tertiary amine environment.

Experimental Protocol: NMR Analysis of d-Tubocurarine

-

Sample Preparation: A solution of d-tubocurarine chloride was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum was acquired. The chemical shifts, integration, and coupling patterns of the signals were analyzed to determine the number and connectivity of the protons in the molecule.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum was acquired to determine the number and types of carbon atoms present. The chemical shifts provided information about the functional groups and the hybridization of the carbon atoms.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), were likely employed to establish the connectivity between protons and carbons, further confirming the revised structure.

Mass Spectrometry Evidence

Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of d-tubocurarine, which was instrumental in confirming the revised mono-quaternary structure.

Key Mass Spectrometry Findings:

-

Molecular Ion Peak: High-resolution mass spectrometry would have provided an accurate mass of the molecular ion, which could be used to confirm the molecular formula.

-

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (fragmentation pattern) provided evidence for the location of the quaternary and tertiary nitrogen atoms. The fragmentation pathways for a mono-quaternary, mono-tertiary amine would be distinctly different from those of a bis-quaternary compound. For instance, fragmentation adjacent to the tertiary amine would lead to characteristic radical cations.

Experimental Protocol: Mass Spectrometry of d-Tubocurarine

-

Ionization: A solution of d-tubocurarine was introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or fast atom bombardment (FAB).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured by the mass analyzer.

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion could be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were then analyzed to elucidate the fragmentation pathways and confirm the connectivity of the molecule.

Logical Workflow of Structural Elucidation

The structural elucidation of d-tubocurarine followed a logical progression, with each experimental result building upon the last. The following diagram illustrates the key steps and the evolution of the proposed structure.

Caption: Logical workflow for the structural elucidation of d-tubocurarine.

Experimental Workflow: Hofmann Degradation

The Hofmann degradation was a cornerstone of the early structural studies. The following diagram details the experimental workflow for this multi-step chemical degradation process.

Caption: Experimental workflow for the Hofmann degradation of d-tubocurarine.

Signaling Pathway at the Neuromuscular Junction

d-Tubocurarine exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. Understanding this signaling pathway is crucial for drug development professionals.

Caption: Signaling pathway at the neuromuscular junction and the action of d-tubocurarine.

Conclusion

The structural elucidation of d-tubocurarine is a classic example of the evolution of chemical analysis. The journey from the initial, incorrect bis-quaternary structure to the definitive mono-quaternary assignment highlights the importance of rigorous experimental evidence and the transformative power of new analytical technologies. For researchers in the pharmaceutical sciences, this story underscores the necessity of continually re-evaluating established knowledge in the light of new data and serves as a testament to the intricate process of natural product structure determination. The detailed understanding of its structure and mechanism of action continues to inform the design of new neuromuscular blocking agents with improved safety and efficacy profiles.

References

The Prototypical Antagonist: Tubocurarine's Pivotal Role in Unraveling Neuromuscular Transmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the indigenous people of South America utilized a potent arrow poison known as curare to paralyze their prey.[1][2] The active alkaloid, tubocurarine (B1210278), derived from the vine Chondrodendron tomentosum, has since transitioned from a deadly toxin to an indispensable pharmacological tool.[2][3] Its introduction into clinical practice in 1942 by Griffith and Johnson revolutionized anesthesia by providing reliable skeletal muscle relaxation.[3] Beyond its clinical applications, tubocurarine's true legacy lies in its instrumental role in elucidating the fundamental mechanisms of chemical neurotransmission at the neuromuscular junction (NMJ). This technical guide explores the core contributions of tubocurarine, detailing its mechanism of action, the key experiments it enabled, and the quantitative data that laid the groundwork for our modern understanding of synaptic function and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Mechanism of Action: From Competitive Blockade to Channel Dynamics

The primary action of tubocurarine is as a non-depolarizing, competitive antagonist of acetylcholine (ACh) at the postsynaptic nicotinic receptors of the skeletal muscle end-plate.[4] By binding to the same sites as ACh on the receptor, it prevents the channel from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization and muscle contraction.[2][4] This competitive nature means its effect can be overcome by increasing the concentration of ACh, for instance, by administering an acetylcholinesterase inhibitor.[4]

However, extensive research has revealed a more complex interaction than simple competitive antagonism. Key findings include:

-

Postjunctional Effects : Tubocurarine reduces the amplitude of neurally evoked end-plate currents (EPCs) in a concentration-dependent manner. It also shortens the time constant of EPC decay, an effect independent of membrane potential.[5]

-

Prejunctional Effects : During repetitive nerve stimulation, tubocurarine increases the rundown of EPC amplitudes.[5][6][7] This suggests a prejunctional mechanism, likely involving the blockade of presynaptic nAChRs that normally facilitate acetylcholine mobilization and release.[7]

-

Open Channel Blockade : At higher concentrations and certain membrane potentials, tubocurarine can physically block the nAChR ion channel after it has been opened by acetylcholine.[8][9][10] This action is voltage-dependent, becoming more pronounced with membrane hyperpolarization.[8][9][11]

-

Partial Agonism : Some studies using the patch-clamp technique have shown that tubocurarine itself can activate single nAChR channels, albeit with a much lower conductance and different gating properties compared to acetylcholine. This suggests a weak partial agonist activity.[12]

Key Experiments and Methodologies

The precise mechanisms of tubocurarine were elucidated through groundbreaking electrophysiological and biochemical techniques.

Voltage-Clamp Experiments

The two-electrode voltage-clamp (TEVC) technique, particularly on preparations like the frog neuromuscular junction, was critical for quantifying the effects of tubocurarine on the postsynaptic membrane.

Experimental Protocol:

-

Preparation : A neuromuscular preparation, such as the frog sartorius or rat diaphragm muscle, is dissected and mounted in a chamber perfused with Ringer's solution.[13]

-

Impaling the End-Plate : Two microelectrodes are inserted into a single muscle fiber at the end-plate region. One electrode measures the membrane potential (Vm), while the other injects current (I).

-

Clamping the Membrane : A feedback amplifier compares the measured Vm to a command potential set by the experimenter (e.g., -90 mV). The amplifier rapidly injects an equal and opposite current to any current flowing across the membrane, thus "clamping" the voltage at the desired level.

-

Nerve Stimulation : The motor nerve is stimulated to evoke the release of acetylcholine. The current injected by the clamp to keep the voltage constant is a direct measure of the end-plate current (EPC).

-

Drug Application : Tubocurarine is added to the perfusing solution at known concentrations. EPCs are recorded before and after drug application to measure the change in amplitude and decay kinetics.[5]

This methodology allowed researchers to isolate the postsynaptic response from the complexities of action potential generation and demonstrate that tubocurarine reduces the EPC amplitude by blocking ACh receptors.[5]

Patch-Clamp Experiments

The development of the patch-clamp technique enabled the study of individual nAChR channels, providing unprecedented insight into the molecular interactions between tubocurarine and the receptor.

Experimental Protocol:

-

Cell Preparation : Myotubes or cell lines expressing nAChRs (e.g., BC3H-1 cells) are cultured.[12][14]

-

Pipette Fabrication : A glass micropipette with a fire-polished tip of ~1 µm diameter is filled with a suitable electrolyte solution.

-

Seal Formation : The pipette tip is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Configuration : For studying antagonist effects, the "outside-out" patch configuration is often used. The pipette is pulled away from the cell after forming a whole-cell configuration, causing a small patch of membrane to reseal with its extracellular face pointing outwards.

-

Rapid Perfusion : The patch is moved into the stream of a rapid perfusion system that can switch between solutions (e.g., control, ACh, ACh + tubocurarine) in milliseconds.[14]

-

Data Acquisition : A patch-clamp amplifier records the minuscule currents (picoamperes) flowing through the single channel(s) in the patch, revealing channel opening, closing, and blockade events.[12]

This approach was used to directly measure the association and dissociation rates of tubocurarine and to observe its open-channel blocking and partial agonist effects.[12][14]

Radioligand Binding Assays

Biochemical binding assays were essential for determining the affinity of tubocurarine for the nAChR and identifying its binding sites.

Experimental Protocol:

-

Membrane Preparation : Tissues rich in nAChRs, such as the electric organ of the Torpedo ray, are homogenized to prepare membrane vesicles.[15][16]

-

Radioligand : A high-affinity radiolabeled ligand, typically α-bungarotoxin ([¹²⁵I]α-BgTx) or [³H]tubocurarine, is used.

-

Competition Assay : The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled tubocurarine.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter that traps the membranes.

-

Quantification : The radioactivity retained on the filter is measured using a scintillation counter or gamma counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (tubocurarine). This allows for the calculation of the IC₅₀ (the concentration of tubocurarine that inhibits 50% of specific radioligand binding) and the dissociation constant (Kd).

These experiments confirmed that tubocurarine binds with high affinity to the nAChR at sites located at the interfaces between the α-γ and α-δ subunits.[15]

Quantitative Data Summary

The following tables summarize key quantitative data derived from experiments using tubocurarine.

Table 1: Binding Affinities and Dissociation Constants (Kd) of Tubocurarine

| Preparation/Receptor Type | Method | Ligand Binding Site | Dissociation Constant (Kd) / IC₅₀ | Reference |

| Torpedo AcChoR | Photoaffinity Labeling | High-affinity | 35 nM | [15] |

| Torpedo AcChoR | Photoaffinity Labeling | Low-affinity | 1.2 µM | [15] |

| Frog Muscle End-plate | Voltage-Clamp | Competitive (Shut Channel) | 0.34 µM | [8][9] |

| Frog Muscle End-plate | Voltage-Clamp | Open Channel (-70 mV) | ~0.12 µM | [8][9] |

| Frog Muscle End-plate | Voltage-Clamp | Open Channel (-120 mV) | ~0.02 µM | [9][10] |

| Mouse Muscle nAChR (BC3H-1) | Patch-Clamp | High-affinity | 41 ± 2 nM (IC₅₀) | [14] |

| Rat Neuronal (α3β2) nAChR | Voltage-Clamp (Oocytes) | Competitive | 390 nM (Kb) | [17] |

| Rat Neuronal (α2β2) nAChR | Voltage-Clamp (Oocytes) | Competitive | 3.6 µM (Kb) | [17] |

Table 2: Kinetic Parameters of Tubocurarine Interaction with Mouse Muscle nAChR

| Parameter | Value (mean ± SD) | Unit | Reference |

| Association Rate (k_on) | 1.2 ± 0.2 x 10⁸ | M⁻¹s⁻¹ | [14] |

| Dissociation Rate (k_off) | 5.9 ± 1.3 | s⁻¹ | [14] |

Visualizations of Pathways and Protocols

Caption: The signaling pathway at the neuromuscular junction.

Caption: Tubocurarine's dual mechanism of action on the nAChR.

Caption: Workflow for a two-electrode voltage-clamp experiment.

Conclusion

Tubocurarine, the poison that once fascinated and terrified early European explorers, became the master key for unlocking the secrets of the synapse.[18][19] Its reliable and specific antagonism of the nicotinic acetylcholine receptor provided a way to pharmacologically dissect the process of neuromuscular transmission. Experiments using tubocurarine were fundamental in proving the chemical nature of synaptic transmission, characterizing the function of the nAChR, and defining the principles of competitive antagonism. The quantitative data it helped generate laid a precise, mathematical foundation for pharmacology and physiology. While largely replaced in the clinic by synthetic agents with fewer side effects, tubocurarine's legacy as a prototypical neuromuscular blocker and an invaluable research tool is indelible. It remains a prime example of how nature's toxins can be transformed into powerful instruments for scientific discovery.[18]

References

- 1. Tubocurarine - Humanitas.net [humanitas.net]

- 2. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]

- 3. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 5. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of tubocurarine on end-plate current rundown and quantal content during rapid nerve stimulation in the snake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onemol.org.uk [onemol.org.uk]

- 11. [Mechanism of action of tubocurarine on nicotinic cholinoreceptors of neurons of the sympathetic ganglia of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A patch-clamp study of the partial agonist actions of tubocurarine on rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

From Poisoned Arrows to Precision Medicine: An In-depth Technical Guide to the Early Experiments with Curare and Tubocurarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early experiments that transformed curare from a mysterious South American arrow poison into a cornerstone of modern pharmacology and anesthesiology. Delving into the foundational research on curare and its active alkaloid, tubocurarine (B1210278), this document details the experimental methodologies, presents the available quantitative data, and visually maps the key physiological and procedural concepts that paved the way for the development of neuromuscular blocking agents.

Early Investigations into the Mechanism of Action of Curare

The initial scientific inquiries into curare in the 19th century were focused on understanding its profound physiological effects. The experiments conducted by Sir Benjamin Collins Brody, Charles Waterton, and Claude Bernard were pivotal in elucidating the nature of curare-induced paralysis.

Sir Benjamin Collins Brody (c. 1811-1812): The Reversibility of Curare's Effects

Sir Benjamin Collins Brody was among the first to systematically investigate the physiological effects of "woorara" (an early name for curare). His experiments demonstrated that the paralysis induced by curare was not inherently fatal if respiratory function could be maintained.

Experimental Protocol: Artificial Respiration in Curarized Animals

-

Animal Models: Various animals, including guinea pigs, were used in Brody's experiments.

-

Curare Preparation: A small quantity of woorara powder was mixed with water to form a thin paste.

-

Administration: The curare paste was applied to a small wound made on the side of the animal.

-

Observation: Brody observed the progressive paralysis of the animal, noting the cessation of voluntary movement and respiration.

-

Intervention: Once respiratory movements ceased, a tube was inserted into the animal's trachea, and artificial respiration was commenced using a bellows. The lungs were inflated approximately forty times per minute.

-

Results: Brody observed that the heart continued to beat despite the cessation of spontaneous breathing. By maintaining artificial respiration, he was able to keep the animals alive for a period. However, in his early experiments, the animals did not ultimately recover, leading him to conclude that the poison's effects outlasted the viability of the brain without natural circulation.

Charles Waterton (1825): Demonstrating Full Recovery with Sustained Respiration

Charles Waterton, an English naturalist who had traveled extensively in South America, conducted a landmark experiment that built upon Brody's work and demonstrated the potential for complete recovery from curare poisoning.

Experimental Protocol: The Curarized Donkey

-

Animal Model: A female donkey, later named Wouralia.

-

Curare Preparation: Waterton used a potent preparation of "wourali" poison he had brought back from South America. The exact dosage administered to the donkey is not well-documented in available records.

-

Administration: The curare was likely administered via a wound.

-

Observation: The donkey exhibited the characteristic signs of curare poisoning, including paralysis and cessation of breathing.

-

Intervention: A tracheostomy was performed, and artificial respiration was maintained for approximately two hours using a bellows.

-

Results: After two hours of artificial respiration, the donkey began to show signs of recovery, eventually regaining the ability to breathe on its own and stand up. The animal reportedly lived for another 25 years, providing definitive proof that the effects of curare were reversible.[1][2][3]

Claude Bernard (c. 1844-1857): Pinpointing the Site of Action

The French physiologist Claude Bernard conducted a series of elegant experiments that precisely identified the site of action of curare, a critical step in understanding its pharmacology. His work demonstrated that curare acts at the neuromuscular junction, blocking the transmission of nerve impulses to the muscle.

Experimental Protocol: The Frog Nerve-Muscle Preparation

-

Animal Model: Frogs were used due to the resilience of their nerve-muscle preparations.

-

Procedure:

-

A ligature was tied around the abdomen of a frog, excluding the sciatic nerves, thereby isolating the blood circulation to the hind limbs while maintaining their nerve supply.

-

A small piece of dry curare was inserted under the skin of the frog's back.

-

After the curare had taken effect, the frog's forelimbs became paralyzed, while the hind limbs remained responsive.

-

Electrical stimulation was then applied to the nerves and muscles of both the forelimbs and hind limbs.

-

-

Observations:

-

Curarized Forelimbs: Direct electrical stimulation of the muscles resulted in contraction, but stimulation of the motor nerves supplying these muscles produced no response.

-

Non-curarized Hind Limbs: Electrical stimulation of the sciatic nerves resulted in normal muscle contraction in the hind limbs.

-

Diagram of Claude Bernard's Experimental Workflow

From Laboratory Curiosity to Clinical Tool: The Introduction of Curare in Anesthesia

The transition of curare from a laboratory tool to a clinical agent was a significant milestone in the history of medicine. This was made possible by the standardization of curare preparations and the pioneering work of anesthesiologists in the 1940s.

Standardization of Curare: The Rabbit Head-Drop Assay

Before curare could be safely used in humans, a method for standardizing its potency was necessary. The "rabbit head-drop" bioassay was developed for this purpose, allowing for the consistent preparation of curare extracts.

Experimental Protocol: Rabbit Head-Drop Assay for Intocostrin Standardization

-

Animal Model: Healthy rabbits weighing between 2 and 2.5 kg.

-

Procedure:

-

The rabbit is placed in a holder with its head protruding and freely movable.

-

A standard solution of d-tubocurarine (e.g., 0.012% w/v in saline) or a test solution of the curare preparation is slowly infused into the marginal ear vein.

-

The infusion is continued until the rabbit's neck muscles relax to the point where it can no longer hold its head erect. This is known as the "head-drop" endpoint.

-

The total volume of the solution required to produce the head-drop is recorded.

-

-

Quantification: The potency of the test preparation is determined by comparing the volume required to produce the head-drop with that of the standard solution. One unit of Intocostrin was defined as the amount of curare activity that produced the same effect as a specific weight of a standard preparation.

Diagram of the Rabbit Head-Drop Assay Workflow

The First Clinical Use of Curare in Anesthesia: Griffith and Johnson (1942)

On January 23, 1942, at the Montreal Homeopathic Hospital, Dr. Harold R. Griffith and his resident, Dr. G. Enid Johnson, administered a preparation of curare to a patient undergoing surgery, marking its first successful use as a muscle relaxant in anesthesia.[4][5]

Clinical Protocol: First Use of Intocostrin in Anesthesia

-

Patient Population: The initial report by Griffith and Johnson described the use of curare in 25 patients undergoing various surgical procedures.

-

Anesthetic Agent: Cyclopropane was used as the general anesthetic.

-

Curare Preparation: A commercially available, standardized extract of Chondrodendron tomentosum called Intocostrin (Squibb) was used.[6][7]

-

Dosage and Administration:

-

An initial intravenous dose of 3 to 5 mL of Intocostrin was administered.

-

The concentration of the Intocostrin solution was 20 mg of "curare extract" per mL.

-

This corresponds to an initial dose of 60 to 100 mg of the curare extract.

-

-

Observed Effects:

-

Complete abdominal muscle relaxation was achieved within one to two minutes of administration.

-

The muscle relaxation lasted for approximately 20 to 25 minutes.

-

Subsequent smaller doses could be administered to maintain relaxation as needed.

-

No significant adverse effects on pulse, blood pressure, or respiration were reported in the initial series of patients.

-

Table 1: Quantitative Data from the First Clinical Use of Curare in Anesthesia (Griffith and Johnson, 1942)

| Parameter | Value |

| Drug Used | Intocostrin (Squibb) |

| Active Ingredient | Extract of Chondrodendron tomentosum |

| Concentration | 20 mg of curare extract per mL |

| Initial Dose (Volume) | 3 - 5 mL |

| Initial Dose (Mass) | 60 - 100 mg of curare extract |

| Route of Administration | Intravenous |

| Anesthetic Agent | Cyclopropane |

| Onset of Muscle Relaxation | 1 - 2 minutes |

| Duration of Muscle Relaxation | 20 - 25 minutes |

| Number of Patients (Initial Report) | 25 |

Diagram of the Clinical Workflow for the First Use of Curare

The Pharmacology of Tubocurarine: The Active Principle

The isolation of d-tubocurarine from curare preparations in 1935 by Harold King was a major breakthrough, allowing for more precise pharmacological studies and the development of synthetic neuromuscular blocking agents.

Mechanism of Action at the Neuromuscular Junction

d-tubocurarine is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.

Signaling Pathway of Neuromuscular Transmission and its Blockade by Tubocurarine

-

An action potential arrives at the presynaptic nerve terminal.

-

Voltage-gated calcium channels open, leading to an influx of Ca²⁺.

-

The increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles containing acetylcholine (ACh) with the presynaptic membrane, releasing ACh into the synaptic cleft.

-

ACh diffuses across the synaptic cleft and binds to nAChRs on the motor endplate.

-

The binding of ACh to nAChRs causes a conformational change in the receptor, opening its ion channel and allowing an influx of Na⁺ ions.

-

The influx of Na⁺ depolarizes the motor endplate, generating an end-plate potential (EPP).

-

If the EPP reaches the threshold, it triggers an action potential in the muscle fiber, leading to muscle contraction.

-

Tubocurarine, when present, competes with ACh for the binding sites on the nAChRs. By occupying these sites without activating the receptor, tubocurarine prevents ACh from binding and thus blocks the generation of an EPP, resulting in muscle paralysis.

Diagram of the Neuromuscular Junction Signaling Pathway and Tubocurarine Blockade

Conclusion

The early experiments with curare and tubocurarine represent a paradigm shift in both our understanding of neurophysiology and the practice of clinical medicine. The meticulous and often daring investigations of pioneers like Brody, Waterton, and Bernard laid the scientific groundwork, while the clinical courage of Griffith and Johnson translated this knowledge into a life-saving therapeutic application. This journey from a mysterious poison to a precision tool of pharmacology underscores the critical importance of fundamental scientific inquiry in driving medical innovation. The principles elucidated in these early studies continue to inform the development and use of neuromuscular blocking agents in modern medicine.

References

- 1. Leçons sur les effets des substances toxiques et médicamenteuses | Claude BERNARD | FIRST EDITION [rootenbergbooks.com]

- 2. Wakefield Museums and Castles: Charles Waterton celebrated in new BBC series [wakefieldmuseumsandlibraries.blogspot.com]

- 3. bio..stories: "There are poisons that blind you, and poisons that open your eyes" * [notonemorebiostory.blogspot.com]

- 4. cas.ca [cas.ca]

- 5. cas.ca [cas.ca]

- 6. anesthesiamuseum.wordpress.com [anesthesiamuseum.wordpress.com]

- 7. Book Text [noranaes.org]

Methodological & Application

Application Notes and Protocols for Tubocurarine Chloride in In Vitro Neuromuscular Junction Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neuromuscular junction (NMJ) is a specialized chemical synapse between a motor neuron and a skeletal muscle fiber, responsible for converting neuronal signals into muscle contraction.[1] In vitro models of the NMJ are powerful tools for investigating synapse formation, function, and pathology, as well as for screening novel therapeutic agents.[2][3] Tubocurarine (B1210278) chloride, a classic non-depolarizing neuromuscular blocking agent, serves as an essential tool in these studies.[4][5] It is a toxic alkaloid originally derived from the plant Chondrodendron tomentosum and has been historically used as an arrow poison and later as a muscle relaxant in anesthesia.[6][7]

This document provides detailed application notes and protocols for the use of tubocurarine chloride in in vitro NMJ research, focusing on its mechanism of action, experimental applications, and quantitative assessment of neuromuscular blockade.

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the muscle fiber.[8][9] By binding to these receptors, tubocurarine prevents ACh released from the motor neuron terminal from binding and opening the ion channel.[7] This blockade inhibits the depolarization of the postsynaptic membrane, thereby preventing the generation of an end-plate potential (EPP) and subsequent muscle fiber contraction.[10] This non-depolarizing block is reversible and can be overcome by increasing the concentration of ACh at the synapse.[8]

Caption: Mechanism of Tubocurarine at the Neuromuscular Junction.

Applications in In Vitro NMJ Research

Tubocurarine is widely used in in vitro NMJ models to:

-

Confirm Synaptic Function: The successful blockade of muscle contractions by tubocurarine confirms the presence of functional, ACh-mediated neuromuscular transmission. Treatment with tubocurarine has been shown to diminish or stop both spontaneous and induced contractions in various co-culture systems.[5][6]

-

Characterize NMJ Development: It can be used to study the role of synaptic activity in the development and maturation of the NMJ.

-

Disease Modeling: In models of neuromuscular diseases like Myasthenia Gravis, tubocurarine can be used as a reference compound to assess the functionality of the remaining nAChRs.[5]

-

Pharmacological Screening: It serves as a positive control for postsynaptic blocking agents in high-throughput screening assays for new drug candidates.[3]

Quantitative Data Summary